![molecular formula C12H9N3O2 B2416256 N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 1268059-60-4](/img/structure/B2416256.png)
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide
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Overview
Description
“N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide” is a compound that has been synthesized and studied for its various properties . It is a derivative of furan-based amide, which has been found to have applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .Molecular Structure Analysis
The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, such as “N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
- Researchers explore the synthetic utility of N-aryl and/or heteryl cyanoacetamides to build organic heterocycles, potentially evolving better chemotherapeutic agents .
- N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide derivatives could exhibit anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Heterocyclic Synthesis
Pyrazole Derivatives
Aldosterone Synthase Inhibition
Thiophene Derivatives
Chemodivergent Synthesis
Mechanism of Action
Mode of Action
It is known that furan derivatives can interact with various biological targets . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context. More research is needed to elucidate these interactions.
Biochemical Pathways
Furan derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . The downstream effects would depend on the specific pathways involved.
Result of Action
Given the diversity of biological activities associated with furan derivatives, the effects could be quite varied .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Future Directions
The future directions for “N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide” could involve further exploration of its potential applications in medicinal chemistry. As a furan-based amide derivative, it has shown promise in the field of medicinal chemistry as an analgesic and anti-inflammatory agent . Further studies could also explore its potential as a precursor for heterocyclic synthesis .
properties
IUPAC Name |
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVYYZZBHCFAOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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